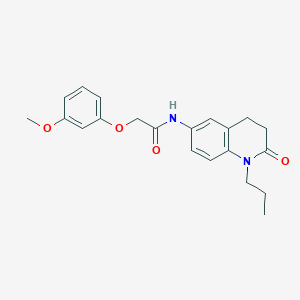

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a tetrahydroquinoline core substituted with a 2-oxo-1-propyl group at position 2 and an acetamide linkage at position 4. The acetamide is further modified with a 3-methoxyphenoxy group.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTJTEBJYZSAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 941905-26-6, is a synthetic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24N2O4

- Molecular Weight : 368.4 g/mol

The compound features a complex structure that includes a tetrahydroquinoline moiety linked to an acetamide group and a methoxyphenoxy substituent. This structural diversity may contribute to its biological activities.

Anticancer Activity

Tetrahydroquinoline derivatives have been explored for their anticancer properties. They often act through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may exhibit similar properties, possibly through the modulation of signaling pathways involved in cancer cell proliferation.

Neuroprotective Effects

The neuroprotective potential of compounds containing tetrahydroquinoline structures has been documented in various studies. These compounds may exert protective effects against oxidative stress and neuroinflammation. The specific neuroprotective mechanisms of this compound require further investigation but could involve the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

The biological activity of 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors to exert neuroprotective effects.

- Signal Transduction Pathways : The modulation of pathways such as MAPK or PI3K/AKT may be involved in its anticancer activity.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Screening : A study screening various tetrahydroquinoline derivatives found that certain structural modifications enhanced antibacterial activity against E. coli and S. aureus.

- Cancer Cell Line Studies : Research involving similar acetamide derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), indicating a promising avenue for further exploration with this compound.

- Neuroprotection in Animal Models : Animal studies using related compounds have shown reduced neuronal damage in models of ischemic stroke, suggesting that this class of compounds may offer therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Acetamide Derivatives with Phenoxy Substituents

WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide) and Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)

- Structural Differences: The target compound substitutes a 3-methoxyphenoxy group, whereas WH7 and 533 feature chlorinated phenoxy groups.

- In contrast, the methoxy group in the target compound may improve solubility and reduce toxicity, as seen in other methoxy-substituted agrochemicals .

- Biological Activity: WH7 and 533 are synthetic auxin agonists, while the tetrahydroquinoline core in the target compound suggests divergent applications, such as kinase inhibition or neurological modulation .

Positional Isomer: 2-(2-Methoxyphenoxy)-N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)Acetamide

- Substituent Position : The ortho-methoxy substitution () versus meta-substitution in the target compound.

- Impact on Properties : Meta-substitution often provides better steric accommodation in receptor pockets compared to ortho-substitution, which may cause steric hindrance. This could enhance the target compound’s binding efficacy .

Tetrahydroquinoline-Based Analogs

N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)-1-Phenylmethanesulfonamide

- Functional Group Variation : Replacing the acetamide with a sulfonamide group () alters hydrogen-bonding capacity. Sulfonamides generally exhibit stronger acidic properties, which may influence interactions with receptors like ABA (abscisic acid) receptors.

- Biological Relevance : The sulfonamide analog shows ABA-mimetic activity, while the acetamide in the target compound might prioritize different signaling pathways, such as auxin or kinase-related processes .

2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide

- Substituent Comparison: The chloroacetamide group () increases electrophilicity, making it reactive as a synthetic intermediate. The target compound’s methoxyphenoxy group likely reduces reactivity, favoring stability and in vivo persistence .

Morpholine-Containing Analogs

2-(3-Methoxyphenoxy)-N-(2-(1-Methyl-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl)Acetamide

- Structural Modifications: The addition of a morpholinoethyl group () introduces a polar, water-soluble moiety absent in the target compound. This could enhance solubility but reduce blood-brain barrier penetration.

- Molecular Weight: The morpholine derivative has a higher molecular weight (439.5 g/mol vs.

Herbicidal Chloroacetamides ()

Examples: Alachlor, Pretilachlor

- Structural Simplicity: These lack the tetrahydroquinoline core, relying on chloro and alkyl/aryl groups for herbicidal activity.

- Mechanistic Divergence: The target compound’s complexity suggests non-herbicidal applications, possibly in pharmaceuticals or specialized agrochemicals requiring receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.